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Compound of Interest

Compound Name: Vinyl Ospemifene

Cat. No.: B1156836

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ospemifene is a potential impurity or derivative of ospemifene, a selective estrogen
receptor modulator (SERM). As with any pharmaceutical compound, a thorough
characterization of its related substances is crucial for quality control and regulatory purposes.
This technical guide provides a detailed overview of the spectroscopic techniques used to
analyze vinyl ospemifene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the expected
spectral data, detailed experimental protocols, and relevant biological pathways.

It is important to note that publicly available, experimentally derived spectroscopic data for
vinyl ospemifene is limited. Therefore, the data presented in the following tables are predicted
values based on the known structure of ospemifene and the spectroscopic behavior of vinyl
functional groups. These predictions serve as a guide for researchers in identifying and
characterizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis
of vinyl ospemifene.
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Table 1: Predicted *H NMR Chemical Shifts for Vinyl

Ospemifene in CDCI3

Predicted Chemical

Proton Type _ Predicted Multiplicity = Notes
Shift (8, ppm)
Complex splittin
Vinyl Protons (- P P g- )
5.0-6.5 dd, dd, dd pattern characteristic
CH=CH3) )
of a vinyl group.
) Multiple signals from
Aromatic Protons 6.5-75 m ]
the phenyl rings.
Methylene Protons (- 41 ) Triplet due to coupling
O-CHz-) ' with adjacent CHa.
Methylene Protons (- 39 . Triplet due to coupling
CH2-CH2-0-) ' with adjacent O-CHa.
Triplet due to coupling
Methylene Protons (- ] ] ]
~2.8 t with the adjacent vinyl
CHz2-C=)
group.
Quartet due to
Ethyl Protons (-CHz- ) )
~2.5 q coupling with the
CHs)
methyl group.
Triplet due to coupling
Methyl Protons (-CH:- )
~0.9 t with the methylene

CHs)

group.

Table 2: Predicted **C NMR Chemical Shifts for Vinyl
Ospemifene in CDCIs
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Carbon Type Predicted Chemical Shift (3, ppm)
Aromatic Carbons 110- 160
Vinylic Carbon (=CHy2) ~115
Vinylic Carbon (-CH=) ~135
Carbonyl Carbon (C=0) Not Present
Alkene Carbons (-C=C-) 130 - 145
Methylene Carbon (-O-CHz-) ~68
Methylene Carbon (-CHz-CHz2-O-) ~62
Methylene Carbon (-CH2-C=) ~30

Ethyl Carbon (-CH2-CHs3) ~29

Methyl Carbon (-CH2z-CHs) ~13

Table 3: Predicted Mass Spectrometry Data for Vinyl

Ospemifene
Parameter Predicted Value Notes
Molecular Formula C24H2202
Molecular Weight 342.43 g/mol [1]
Predicted [M+H]* m/z 343.16 Positive ion mode.
Predicted [M]* m/z 342.16 Electron lonization.

Loss of the ethoxyethanol side
) ) chain; cleavage at the vinyl
Major Fragmentation Pathways )
group; fragmentation of the

triphenylethylene core.

Table 4: Predicted IR Absorption Frequencies for Vinyl
Ospemifene
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Predicted Wavenumber

Functional Group Intensity
(cm~)

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Alkenyl) 3080 - 3010 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium-Strong

C=C Stretch (Aromatic) 1600 - 1475 Medium

C=C Stretch (Vinyl) 1650 - 1630 Medium-Weak

C-O Stretch (Ether) 1260 - 1000 Strong

=C-H Bend (Vinyl) 1000 - 650 Strong

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of vinyl ospemifene.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.

Materials:

Vinyl ospemifene sample

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
» Sample Preparation: Accurately weigh 5-10 mg of the vinyl ospemifene sample.

o Dissolve the sample in approximately 0.6-0.7 mL of CDCIs containing TMS in an NMR tube.
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o Ensure the sample is fully dissolved; vortex or sonicate if necessary.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e Tune and shim the probe to optimize the magnetic field homogeneity.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve
adequate signal-to-noise.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both *H and 13C

[e]

spectra.

[e]

Integrate the peaks in the *H spectrum and pick the peaks in both spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of vinyl ospemifene.

Materials:
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» Vinyl ospemifene sample

o Acetonitrile (ACN), HPLC grade

o Water, HPLC grade

e Formic acid, LC-MS grade

e C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 pum)

e LC-MS system with an electrospray ionization (ESI) source
Procedure:

o Sample Preparation: Prepare a stock solution of vinyl ospemifene in acetonitrile at a
concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile phase
composition.

e LC Method:
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Set up a gradient elution, for example, starting with 5% B, ramping to 95% B over 10
minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

o Set the flow rate to 0.3-0.5 mL/min and the column temperature to 30-40 °C.
e MS Method:
o Operate the ESI source in positive ion mode.

o Optimize source parameters such as capillary voltage, cone voltage, and gas flows for
maximum signal intensity of the expected [M+H]* ion.

o Acquire full scan mass spectra over a range of m/z 100-500.
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o For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]*
and apply a range of collision energies to generate a product ion spectrum.

o Data Analysis:
o Identify the peak corresponding to vinyl ospemifene in the total ion chromatogram.

o Extract the mass spectrum for this peak and determine the accurate mass of the
molecular ion.

o Analyze the MS/MS spectrum to identify characteristic fragment ions and propose
fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in vinyl ospemifene.

Materials:

Vinyl ospemifene sample (solid)

Potassium bromide (KBr), IR grade, desiccated

Agate mortar and pestle

Pellet press

FTIR spectrometer with a sample holder for KBr pellets
Procedure:
o Sample Preparation (KBr Pellet Method):

o Place approximately 1-2 mg of the vinyl ospemifene sample and 100-200 mg of dry KBr
powder in an agate mortar.

o Gently grind the mixture until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet die.
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o Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a
transparent or translucent pellet.

e Background Spectrum:
o Place a pure KBr pellet or an empty sample holder in the FTIR spectrometer.

o Run a background scan to obtain a spectrum of the atmospheric and instrumental
background. This will be automatically subtracted from the sample spectrum.

e Sample Spectrum:

o Place the KBr pellet containing the sample in the spectrometer.

o Acquire the IR spectrum, typically over a range of 4000 to 400 cm™1,

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Analysis:

o ldentify the major absorption bands in the spectrum.

o Correlate the wavenumbers of these bands to specific functional groups using standard IR
correlation tables.

Visualizations
Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of vinyl ospemifene.

Ospemifene Signaling Pathway

Caption: Simplified signaling pathway of ospemifene as a SERM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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